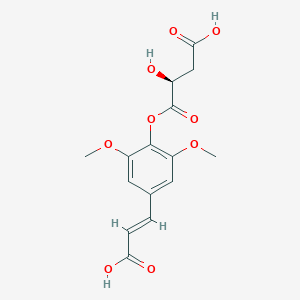
Glucobrassicin-1-Sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfoglucobrassicin is an indolylmethylglucosinolic acid that is glucobrassicin bearing an additional sulfo group on the indole nitrogen. It is an indolyl carbohydrate and an indolylmethylglucosinolic acid. It derives from a glucobrassicin. It is a conjugate acid of a sulfoglucobrassicin(1-).
Wissenschaftliche Forschungsanwendungen
Indole Derivatives in Woad (Isatis tinctoria L.)
Glucobrassicin-1-sulfonate, along with other indole derivatives such as glucobrassicin and neoglucobrassicin, has been identified in woad (Isatis tinctoria L.). These compounds have important implications in metabolic studies of indoles related to goitrogens and auxins. Glucobrassicin-1-sulfonate, in particular, releases thiocyanate and is considered a plant goitrogen. It exhibits an enzymic degradation pattern identical to glucobrassicin, emphasizing its potential role in plant and human health studies (Elliott & Stowe, 1971).
Distribution in Woad and Impact on Development
The distribution of glucobrassicin-1-sulfonate in woad indicates its significant presence in seedlings, particularly in shoots, whether grown in light or dark. This compound is not found in roots, and light exposure affects its levels in shoots. The synthesis of glucobrassicin-1-sulfonate, along with glucobrassicin and neoglucobrassicin, from woad seedlings suggests a possible role in the plant's development and impact on the ecological environment (Elliott & Stowe, 1971).
Oviposition Stimulant in Pieris rapae Butterflies
Glucobrassicin-1-sulfonate, among other indole glucosinolates, has been identified as a significant component in the oviposition behavior of Pieris rapae butterflies. Its presence in host plants like Isatis tinctoria L. influences the butterfly's recognition and selection for laying eggs, suggesting a broader ecological and evolutionary role of glucobrassicin-1-sulfonate in plant-insect interactions (Sachdev-gupta, Radke, & Renwick, 1992).
Synthesis and Anticoagulant Activity of Polymers
Research on the synthesis of sulfonated polymers like γ-Poly(glutamic acid) sulfonate (γ-PGA-sulfonate) illustrates the potential biomedical applications of sulfonate-containing compounds. These polymers have demonstrated significant anticoagulant activity, indicating that sulfonate derivatives like glucobrassicin-1-sulfonate could have implications in medical materials and drug delivery systems (Matsusaki, Serizawa, Kishida, Endo, & Akashi, 2002).
Eigenschaften
Produktname |
Glucobrassicin-1-Sulfonate |
|---|---|
Molekularformel |
C16H20N2O12S3 |
Molekulargewicht |
528.5 g/mol |
IUPAC-Name |
3-[(2Z)-2-sulfooxyimino-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethyl]indole-1-sulfonic acid |
InChI |
InChI=1S/C16H20N2O12S3/c19-7-11-13(20)14(21)15(22)16(29-11)31-12(17-30-33(26,27)28)5-8-6-18(32(23,24)25)10-4-2-1-3-9(8)10/h1-4,6,11,13-16,19-22H,5,7H2,(H,23,24,25)(H,26,27,28)/b17-12-/t11-,13-,14+,15-,16+/m1/s1 |
InChI-Schlüssel |
JZFQZINWXSEVSO-URUUWQEUSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CN2S(=O)(=O)O)C/C(=N/OS(=O)(=O)O)/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES |
C1=CC=C2C(=C1)C(=CN2S(=O)(=O)O)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2S(=O)(=O)O)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



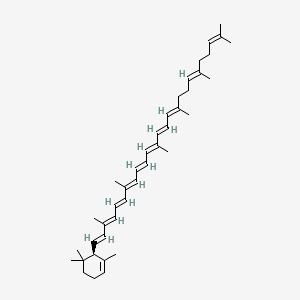
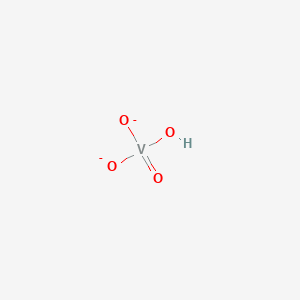

![2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B1240384.png)
![1-Cyclohexyl-3-[(1-hydroxy-1-phenylpropan-2-yl)amino]propan-1-one;hydrochloride](/img/structure/B1240386.png)


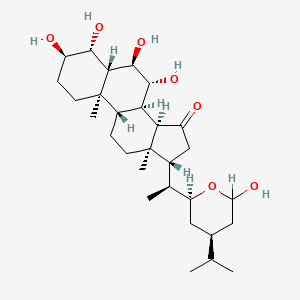
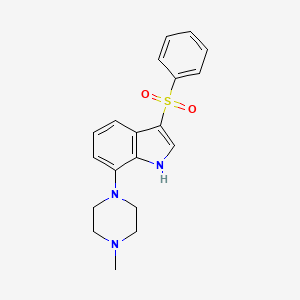

![2-[3-(2-furanylmethyl)-2-(4-methoxyphenyl)imino-4-oxo-5-thiazolidinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B1240395.png)
![1-[4-Chloro-3-(4-morpholinylsulfonyl)phenyl]-3-phenylurea](/img/structure/B1240396.png)
